

# Molecular weight of cyclopropyl azide

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## Compound of Interest

Compound Name: *Cyclopropyl azide*

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An In-Depth Technical Guide to **Cyclopropyl Azide** for Researchers and Drug Development Professionals

## Introduction

**Cyclopropyl azide** ( $C_3H_5N_3$ ) is a strained cyclic organic compound that has garnered significant interest in the fields of synthetic chemistry and drug discovery. The unique chemical properties imparted by the highly strained three-membered cyclopropyl ring, combined with the energetic and reactive nature of the azide group, make it a versatile building block for synthesizing complex nitrogen-containing molecules. Its utility is particularly pronounced in the realm of "click chemistry," a set of biocompatible reactions that are revolutionizing drug development and materials science.<sup>[1][2]</sup> The incorporation of a cyclopropyl moiety into drug candidates can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.<sup>[3][4]</sup> This guide provides a comprehensive overview of the core properties, synthesis, and applications of **cyclopropyl azide** for researchers, scientists, and drug development professionals.

## Core Properties and Data

**Cyclopropyl azide** is a compound with the chemical formula  $C_3H_5N_3$  and a molecular weight of 83.09 g/mol.<sup>[1][5]</sup> Its structure consists of a three-membered carbon ring attached to an azide functional group.

## Quantitative Data Summary

The key physicochemical properties of **cyclopropyl azide** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>5</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	83.09 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	19757-65-4	<a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	azidocyclopropane	<a href="#">[5]</a>
SMILES	C1CC1N=[N+]=[N-]	<a href="#">[5]</a>
InChI Key	ICJCDQBFQWMLJL- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>

## Experimental Protocols for Synthesis

Several synthetic routes to **cyclopropyl azide** have been developed, each with its own advantages. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

### Nucleophilic Substitution of Cyclopropyl Halides

A common and effective method for synthesizing **cyclopropyl azide** involves the nucleophilic substitution of a cyclopropyl halide (typically bromide or iodide) with an azide salt, such as sodium azide (NaN<sub>3</sub>).[\[1\]](#) This reaction generally proceeds via an S<sub>N</sub>2 mechanism.

Experimental Protocol:

- **Dissolution:** Dissolve the cyclopropyl halide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
- **Addition of Azide:** Add a stoichiometric excess of sodium azide to the solution.
- **Heating:** Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C, depending on the reactivity of the halide.

- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

## Transformation of Cyclopropylamine

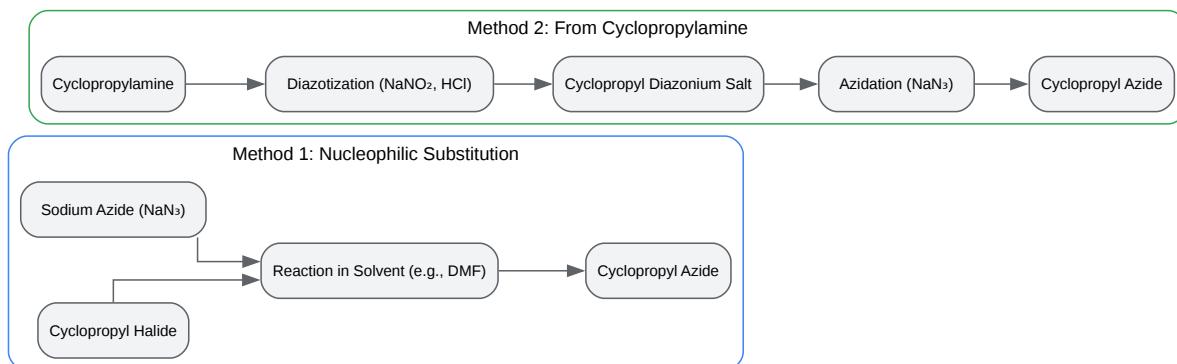
Another direct method involves the conversion of cyclopropylamine to **cyclopropyl azide** through a diazotization reaction followed by azidation.[\[1\]](#)

### Experimental Protocol:

- Acidic Solution: Prepare a solution of cyclopropylamine in an aqueous mineral acid (e.g., hydrochloric acid) and cool it to 0-5 °C in an ice bath.
- Diazotization: Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water to the cooled amine solution. This *in situ* generation of nitrous acid ( $\text{HNO}_2$ ) forms a transient cyclopropyl diazonium salt.[\[1\]](#)
- Azidation: To the diazonium salt solution, add a solution of sodium azide in water. The azide anion displaces the diazonium group, leading to the formation of **cyclopropyl azide** and the evolution of nitrogen gas.[\[1\]](#)
- Extraction and Purification: Once the reaction is complete, extract the product with an organic solvent and purify it using standard techniques as described in the previous method. Careful temperature control is crucial to minimize side reactions.[\[1\]](#)

## Workflow for the Synthesis of Cyclopropyl Azide

The following diagram illustrates a generalized workflow for the two primary synthesis methods described above.



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Caption: Generalized workflows for the synthesis of **cyclopropyl azide**.

## Applications in Drug Discovery and Development

The unique structural and electronic properties of the cyclopropyl group make it a valuable component in medicinal chemistry.<sup>[3][4]</sup> When combined with the azide functional group, it becomes a powerful tool for creating novel molecular architectures through click chemistry.

## Role of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring into a drug molecule can have several beneficial effects:

- **Metabolic Stability:** The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.<sup>[3][4]</sup>
- **Conformational Rigidity:** The rigid structure of the cyclopropyl group can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its

biological target.[3][4]

- Enhanced Potency: The unique electronic properties of the cyclopropyl ring can favorably influence interactions with biological targets.[3][4]
- Improved Pharmacokinetics: The lipophilicity of the cyclopropyl group can be used to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

## Application in Click Chemistry

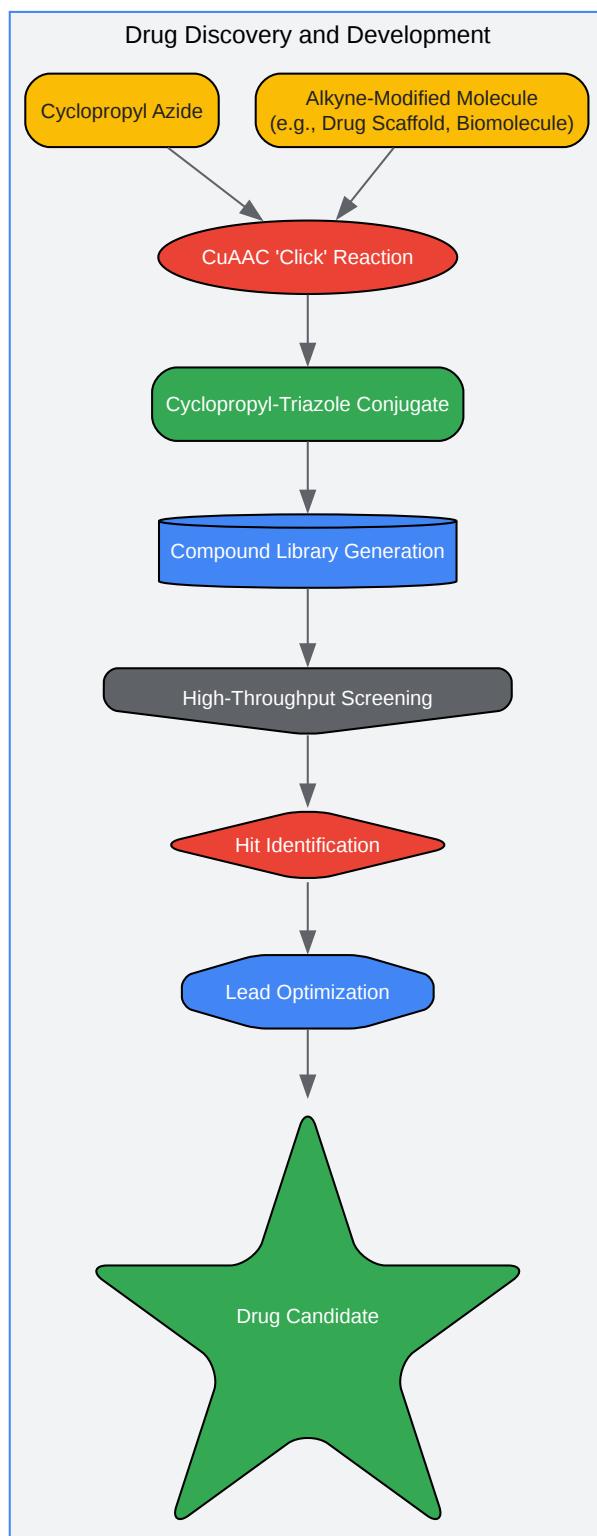
**Cyclopropyl azide** is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting an azide with a terminal alkyne.[1] This methodology is widely used in drug discovery for:

- Lead Optimization: Rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.
- Bioconjugation: Linking drug molecules to targeting moieties, such as antibodies or peptides.
- Fragment-Based Drug Discovery: Connecting small molecular fragments to build more potent drug candidates.

## Signaling Pathway and Experimental Workflow Diagram

The diagram below illustrates the central role of **cyclopropyl azide** in a typical drug discovery workflow utilizing click chemistry.

## Cyclopropyl Azide in Drug Discovery Workflow

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Caption: Workflow of **cyclopropyl azide** in click chemistry for drug discovery.

## Conclusion

**Cyclopropyl azide** is a valuable and versatile chemical entity for researchers and professionals in drug development. Its unique combination of a strained ring system and a reactive azide group provides a powerful platform for the synthesis of novel and complex molecules. The straightforward synthetic protocols and its applicability in robust reactions like CuAAC click chemistry underscore its importance in modern medicinal chemistry. A thorough understanding of its properties and reactivity will continue to facilitate the development of new therapeutics with improved efficacy and safety profiles.

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## References

- 1. Cyclopropyl azide | 19757-65-4 | Benchchem [benchchem.com]
- 2. New chemical reaction adds to 'click-chemistry' family, could speed drug discovery | Scripps Research [scripps.edu]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azidocyclopropane | C3H5N3 | CID 12523657 - PubChem [pubchem.ncbi.nlm.nih.gov]
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